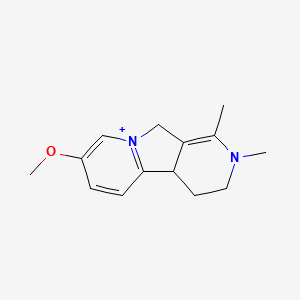
S-(2-(2-((2-Methylphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-(2-((2-Methylphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ethanethioate: is a complex organic compound that features a thiazolidine ring, a phenoxy group, and an ethanethioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Common synthetic routes may involve the use of reagents such as phosphorus pentasulfide (P4S10) for sulfurization and various condensation reactions .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: S-(2-(2-((2-Methylphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more reduced form.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenoxy moiety.
Applications De Recherche Scientifique
Chemistry: In chemistry, S-(2-(2-((2-Methylphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ethanethioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its thiazolidine ring, which is known to interact with various biological molecules.
Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to modulate biological pathways and its potential as a drug candidate.
Industry: In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of S-(2-(2-((2-Methylphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ethanethioate involves its interaction with molecular targets such as enzymes and receptors. The thiazolidine ring can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The phenoxy group may also participate in hydrophobic interactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
- 2-(2-Methylphenoxy)ethanethioamide
- Oxirane, [(2-methylphenoxy)methyl]-
Comparison: Compared to similar compounds, S-(2-(2-((2-Methylphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ethanethioate is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties. The combination of the phenoxy group and the thiazolidine ring makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
103195-90-0 |
|---|---|
Formule moléculaire |
C15H19NO3S2 |
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
O-[2-[(2S)-2-[(2-methylphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C15H19NO3S2/c1-11-5-3-4-6-13(11)19-10-15-16(7-8-21-15)14(17)9-18-12(2)20/h3-6,15H,7-10H2,1-2H3/t15-/m0/s1 |
Clé InChI |
QBSXDIAKZBQPPQ-HNNXBMFYSA-N |
SMILES isomérique |
CC1=CC=CC=C1OC[C@H]2N(CCS2)C(=O)COC(=S)C |
SMILES canonique |
CC1=CC=CC=C1OCC2N(CCS2)C(=O)COC(=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


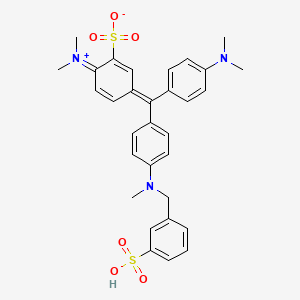
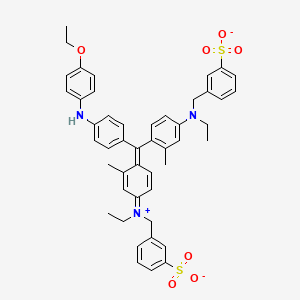

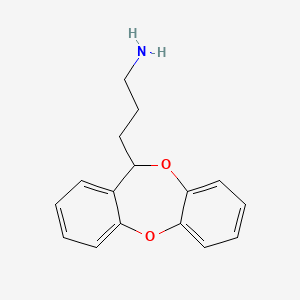
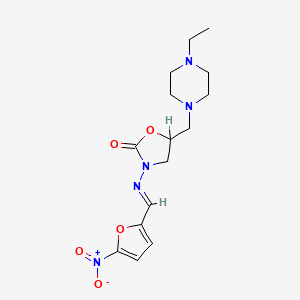

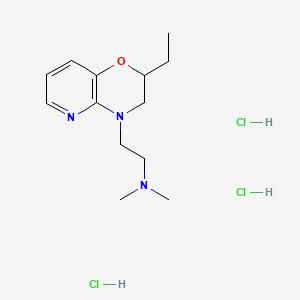
![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12748848.png)


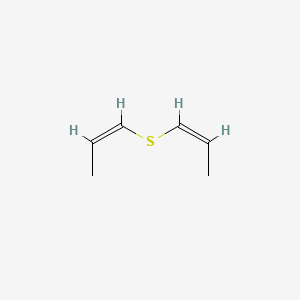
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12748865.png)

